molecular formula C16H10O8 B1285383 [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid CAS No. 4371-28-2

[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid

Cat. No. B1285383
CAS RN: 4371-28-2
M. Wt: 330.24 g/mol
InChI Key: QURGMSIQFRADOZ-UHFFFAOYSA-N
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Description

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .


Synthesis Analysis

Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Molecular Structure Analysis

Biphenyls consist of two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .


Chemical Reactions Analysis

Biphenyls are neutral molecules without a functional group, so functionalization is required for them to react . They undergo several types of reactions, including electrophilic substitution .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid plays a crucial role in constructing various novel metal-organic frameworks (MOFs). These MOFs exhibit diverse structures such as 1D, 2D, and 3D frameworks, showcasing fascinating properties like self-penetrating networks, binodal connectivity, and different net types. Their construction is significantly influenced by the coordination modes of the acid and the structural characteristics of other ligands involved (Li-Xin Sun et al., 2010).

Catalysis and Inhibitory Activities

Certain Co(II)-based MOFs created using [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid have shown potential in catalytic applications such as Knoevenagel condensation reactions. Additionally, these compounds exhibit inhibitory activity on scar tissue hyperplasia by modulating the activity of the VEGF signaling pathway (Jiabin Deng et al., 2020).

Photoluminescence

In the field of photoluminescence, [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid is a key component in constructing coordination polymers. These polymers, particularly those involving zinc, are potential candidates for thermally stable and solvent-resistant fluorescent materials due to their blue photoluminescence properties (F. Su et al., 2017).

Luminescence Thermometers

Lanthanide metal-organic frameworks (LnMOFs) constructed using [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid or its derivatives demonstrate significant potential as luminescence thermometers. These frameworks exhibit a linear response to temperature changes, particularly in the cryogenic range, highlighting their potential for temperature measurement and in situ monitoring in microelectronics (Dian Zhao et al., 2021).

Molecular Self-Assembly

The acid's capacity for molecular self-assembly is evident in its interaction with other molecules like coronene. Studies using scanning tunneling microscopy (STM) have shown that [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid can form stable bilayers and monolayers, indicating its potential in the construction of complex molecular architectures (Rong-Shun Xie et al., 2023).

Electrochemical Applications

In electrocatalysis, tetra-carboxylic acid-based MOFs with [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid structure have been utilized as high-performance bifunctional electrocatalysts for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). These MOFs demonstrate significant potential in energy-related applications due to their efficient catalytic activities and stability (Qi Qiu et al., 2020).

Safety And Hazards

Biphenyl may cause skin irritation, serious eye irritation, and respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-(3,5-dicarboxyphenyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c17-13(18)9-1-7(2-10(5-9)14(19)20)8-3-11(15(21)22)6-12(4-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURGMSIQFRADOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578790
Record name [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid

CAS RN

4371-28-2
Record name [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biphenyl-3,3',5,5'-tetracarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
JK Wang, XW Wang, ZS Wang, LS Yao, LZ Niu, YH Yu… - Polyhedron, 2019 - Elsevier
Two new Zn centered coordination polymers (CPs), namely, [Zn(BDA)] (1) and [Zn 3 (BTA) 2 (H 2 O) 4 ] (2) have been synthesized from 4′-hydroxy-[1,1′-biphenyl]-3,5-dicarboxylic …
Number of citations: 9 www.sciencedirect.com
B Zhang, XY Li, YK Lu, L Hou, YY Wang… - Chemical …, 2022 - pubs.rsc.org
A honeycomb MOF, based on rare Ni6 trigonal-prismatic supermolecular building blocks, was fabricated by utilizing an unexploited [1,1′-biphenyl]-3,3′,5,5′-tetracarboxylic acid …
Number of citations: 16 pubs.rsc.org
C Gu, Y Ding, X Quan, M Gong, J Yu, D Zhao, C Li - Journal of Rare Earths, 2021 - Elsevier
Self-calibrating luminescent thermometry employing luminescence within the optical transparency windows provides a promising prospect for temperature measurement in the …
Number of citations: 18 www.sciencedirect.com
F Yang, Q Zheng, Z Chen, Y Ling, X Liu, L Weng… - …, 2013 - pubs.rsc.org
Solvothermal reaction of [1,1′-biphenyl]-3,3′,5,5′-tetracarboxylic acid (H4bptc), 3,5-diamine-1H-1,2,4-triazole (Hdatrz) and zinc acetate affords a three-dimensional structure of [Zn2(…
Number of citations: 28 pubs.rsc.org
M Deng, Y Pan, J Zhu, Z Chen, Z Sun, J Sun… - Inorganic …, 2017 - ACS Publications
Achieving tailorable gated adsorption by tuning the dynamic behavior of a host porous material is of great interest because of its practical application in gas adsorption and separation. …
Number of citations: 15 pubs.acs.org
Y Wang, H Cao, B Zheng, R Zhou… - Crystal Growth & …, 2018 - ACS Publications
Four new zinc porous coordination polymers (PCPs) were synthesized from a linear ligand of [1,1′-biphenyl]-3,3′,5,5′-tetracarboxylic acid (H 4 L) and zinc nitrate by the strategy of …
Number of citations: 28 pubs.acs.org
D Ananias, ADG Firmino, RF Mendes… - Chemistry of …, 2017 - ACS Publications
Photoluminescent isotypical phosphonate-based metal–organic frameworks, [Ln(H 5 btp)]·2H 2 O [where Ln 3+ = Tb 3+ (1) or Gd 3+ (2) and H 8 btp = [1,1′-biphenyl]-3,3′,5,5′-…
Number of citations: 64 pubs.acs.org
YH Li, LP Lu - IUCrData, 2016 - scripts.iucr.org
In the title compound, C16H10O8 or H4bptc, the dihedral angle between the planes of the phenyl rings is 51.90 (4). The asymmetric unit contains one half-molecule; complete …
Number of citations: 3 scripts.iucr.org
L Wu, X Guo, Z Wang, J Chen - Chemistry Letters, 2015 - journal.csj.jp
A new 3D Cd(II) coordination polymer, [Cd 3 (HBPTC) 2 (4,4′-bpy) 2 ], was prepared by the reaction of cadmium nitrate with H 4 BPTC (1,1′-biphenyl-2,4,4′,6-tetracarboxylic acid) in …
Number of citations: 5 www.journal.csj.jp
Y Gong, C Qin, Y Zhang, C Sun, Q Pan… - Angewandte …, 2020 - Wiley Online Library
Systematic design and self‐assembly of metal–organic polyhedra with predictable configurations has been a long‐standing challenge in crystal engineering. Herein a concave …
Number of citations: 22 onlinelibrary.wiley.com

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